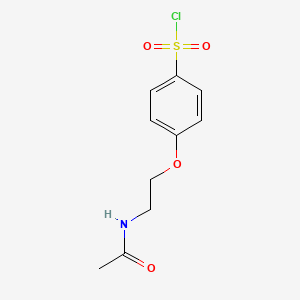
4-(2-Acetamidoethoxy)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Acetamidoethoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H12ClNO3S and a molecular weight of 261.73 g/mol . It is a derivative of benzene sulfonyl chloride, characterized by the presence of an acetamidoethoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Acetamidoethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 2-acetamidoethanol under specific conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(2-Acetamidoethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.
Electrophilic Aromatic Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration and halogens (e.g., bromine) for halogenation are used.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Nitrated and Halogenated Derivatives: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
4-(2-Acetamidoethoxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Acetamidoethoxy)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the modification of molecules and the synthesis of new compounds .
Comparison with Similar Compounds
Similar Compounds
4-(2-Acetamidoethyl)benzene-1-sulfonyl chloride: Similar structure but with an ethyl group instead of an ethoxy group.
4-(2-Ethoxyacetamido)benzene-1-sulfonyl chloride: Similar structure but with an ethoxyacetamido group.
Uniqueness
4-(2-Acetamidoethoxy)benzene-1-sulfonyl chloride is unique due to its specific functional groups, which confer distinct reactivity and properties. The presence of the acetamidoethoxy group enhances its solubility and reactivity compared to other sulfonyl chlorides .
Properties
Molecular Formula |
C10H12ClNO4S |
|---|---|
Molecular Weight |
277.73 g/mol |
IUPAC Name |
4-(2-acetamidoethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO4S/c1-8(13)12-6-7-16-9-2-4-10(5-3-9)17(11,14)15/h2-5H,6-7H2,1H3,(H,12,13) |
InChI Key |
DLXHPUCYAINMBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


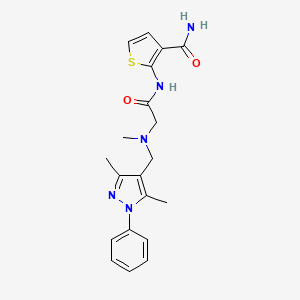
![8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12841907.png)
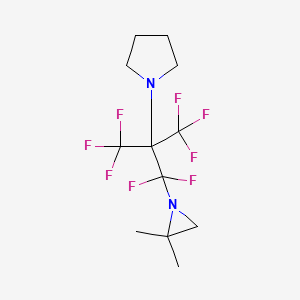
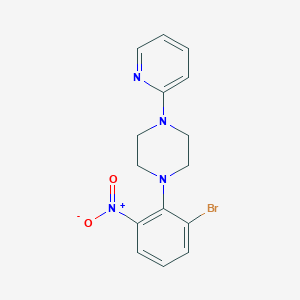


![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile](/img/structure/B12841942.png)

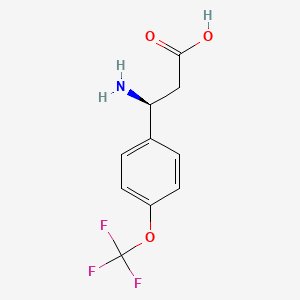
![(S)-8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one](/img/structure/B12841956.png)
![5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B12841957.png)
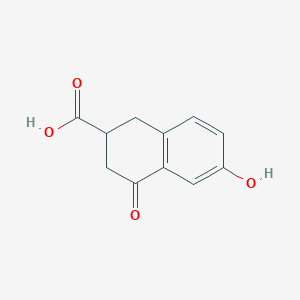
![(1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12841986.png)

